Tafenoquin

Übersicht

Beschreibung

Tafenoquine is an antimalarial medication used for both the prevention and treatment of malaria. It is particularly effective against Plasmodium vivax, a parasite responsible for relapsing malaria. Tafenoquine belongs to the 8-aminoquinoline class of compounds and was approved for medical use in Australia and the United States in 2018 . It is known for its long half-life, which allows for single-dose treatment, making it a convenient option for patients .

Wissenschaftliche Forschungsanwendungen

Tafenoquine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the synthesis and reactivity of 8-aminoquinolines.

Biology: Investigated for its effects on Plasmodium species and other parasites.

Medicine: Primarily used for the treatment and prevention of malaria, especially relapsing malaria caused by Plasmodium vivax.

Industry: Employed in the development of new antimalarial drugs and formulations

Wirkmechanismus

Target of Action

Tafenoquine, an 8-aminoquinoline antimalarial drug, is primarily active against the liver stages, including the hypnozoite (dormant stage) of Plasmodium vivax . Hypnozoites are latent forms of the parasite that can reactivate the illness, a relapse, without any bite of an infected mosquito .

Mode of Action

It is believed that the active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, seems to be redox cycled byP. falciparum which are upregulated in gametocytes and liver stages . This interaction with its targets leads to the death of the parasite, thereby preventing the relapse of malaria .

Biochemical Pathways

Tafenoquine affects the biochemical pathways of the Plasmodium species, including P. falciparum and P. vivax. It is active against pre-erythrocytic (liver) forms (including hypnozoite [dormant stage]) and erythrocytic (asexual) forms, as well as gametocytes . The interruption of these pathways leads to the death of the parasite and prevents the relapse of malaria .

Pharmacokinetics

Tafenoquine is absorbed slowly, reaching peak plasma concentrations in 8–12 hours . It has a long half-life (2–3 weeks), which allows it to be given as a single dose for radical cure or as weekly chemoprophylaxis . This long half-life and slow absorption contribute to its high bioavailability and effectiveness in treating and preventing malaria .

Result of Action

The primary result of Tafenoquine’s action is the prevention of relapse in P. vivax malaria. By killing the dormant hypnozoites in the liver, Tafenoquine prevents the reactivation of the disease . It also has activity against P. vivax gametocytes and blood-stage schizonts .

Action Environment

Environmental factors such as the prevalence of glucose-6-phosphate dehydrogenase (G6PD) deficiency in a population can influence the action and efficacy of Tafenoquine. Tafenoquine can cause hemolysis in individuals with G6PD deficiency, leading to severe anemia, kidney damage, and potentially death in cases of severe deficiency . Therefore, quantitative G6PD testing is required before administering Tafenoquine .

Biochemische Analyse

Biochemical Properties

Tafenoquine interacts with various enzymes, proteins, and other biomolecules. The activation of tafenoquine needs the activity of CYP 2D6 liver microsomal enzyme . It is metabolized by several metabolic pathways including O-demethylation, N-dealkylation, N-oxidation and oxidative deamination as well as C-hydroxylation of the 8-aminoalkylamino side chain .

Cellular Effects

Tafenoquine has significant effects on various types of cells and cellular processes. It is known to present dormant forms in the hepatocytes named hypnozoites which can remain dormant for weeks or even months . This dormant form produces ongoing relapses . In people with G6PD deficiency, red blood cell breakdown may occur .

Molecular Mechanism

The exact mechanism of action of Tafenoquine is not well established but studies have reported a longer and more effective action when compared to primaquine . The active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, seems to be redox cycled by P. falciparum which are upregulated in gametocytes and liver stages .

Temporal Effects in Laboratory Settings

Tafenoquine presents a high volume of distribution of approximately 2 560 L . The plasma protein binding of tafenoquine in humans is very high and it represents about 99.5% . Tafenoquine is generally well tolerated in adults and there is no convincing evidence for neurologic, ophthalmic, and cardiac toxicities .

Dosage Effects in Animal Models

In animal models, tafenoquine has shown to be highly effective against Babesia microti and Babesia duncani . It also exhibited an effective antimicrobial effect in a subcutaneous abscess model in vivo with a good toxicity profile .

Metabolic Pathways

Tafenoquine is involved in various metabolic pathways. It is metabolized by several metabolic pathways including O-demethylation, N-dealkylation, N-oxidation and oxidative deamination as well as C-hydroxylation of the 8-aminoalkylamino side chain .

Transport and Distribution

Tafenoquine presents a high volume of distribution of approximately 2 560 L . The plasma protein binding of tafenoquine in humans is very high and it represents about 99.5% .

Subcellular Localization

The exact subcellular localization of Tafenoquine is not well established. Mechanistic studies by fluorescent probes of SYTOX Green/DiSC3 (5), molecular dynamic simulations, electron microscopy, and proteomic analysis revealed that Tafenoquine exerts antimicrobial activity mainly through selective bacterial cell membrane disruption .

Vorbereitungsmethoden

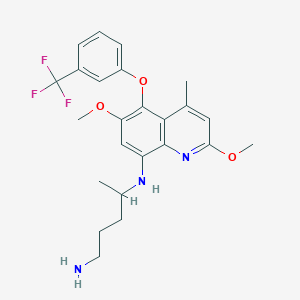

Synthetic Routes and Reaction Conditions: The synthesis of tafenoquine involves several steps, starting with the preparation of key intermediates. One of the critical intermediates is 4-methyl-5-(3-trifluoromethylphenoxy)-6-methoxy-8-aminoquinoline. The synthesis typically involves the following steps:

Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, including nitration, reduction, and cyclization.

Introduction of Functional Groups: Various functional groups, such as methoxy and trifluoromethylphenoxy, are introduced through substitution reactions.

Final Assembly: The final step involves coupling the intermediate with a suitable amine to form tafenoquine.

Industrial Production Methods: Industrial production of tafenoquine follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of efficient catalysts, high-yield reactions, and purification techniques to ensure the production of high-purity tafenoquine .

Analyse Chemischer Reaktionen

Types of Reactions: Tafenoquine undergoes several types of chemical reactions, including:

Oxidation: Tafenoquine can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the quinoline core, affecting its antimalarial activity.

Substitution: Substitution reactions are used to introduce different functional groups during synthesis.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products: The major products formed from these reactions include various tafenoquine analogs and metabolites, which are studied for their antimalarial properties .

Vergleich Mit ähnlichen Verbindungen

Primaquine: Another 8-aminoquinoline used for the treatment of malaria. Unlike tafenoquine, primaquine requires daily dosing for 14 days.

Chloroquine: A 4-aminoquinoline used for the treatment of malaria but less effective against relapsing malaria caused by Plasmodium vivax.

Uniqueness of Tafenoquine:

Long Half-Life: Tafenoquine’s long half-life allows for single-dose treatment, making it more convenient for patients.

Broad Spectrum: Effective against both liver and blood stages of Plasmodium parasites, providing a comprehensive treatment option

Tafenoquine represents a significant advancement in the treatment and prevention of malaria, offering a convenient and effective option for patients worldwide.

Biologische Aktivität

Tafenoquine is a novel antimalarial agent primarily indicated for the radical cure of Plasmodium vivax malaria. Its mechanism of action, pharmacokinetics, and therapeutic efficacy have been subjects of extensive research. This article synthesizes current findings on tafenoquine's biological activity, focusing on its mechanisms, clinical efficacy, and potential applications beyond malaria treatment.

Tafenoquine belongs to the 8-aminoquinoline class of compounds. It acts by targeting the liver stages of P. vivax, specifically the hypnozoites, which are responsible for relapses in malaria. The drug is thought to exert its effects through oxidative metabolites that induce oxidative stress within the parasite, leading to cell death. Studies have shown that tafenoquine's terminal elimination half-life is significantly longer than that of primaquine (approximately 15 days compared to 5 hours), which complicates the measurement of its active metabolites in vivo .

Pharmacokinetics

Tafenoquine exhibits a complex pharmacokinetic profile characterized by:

- Absorption : Slow absorption with a time to maximum concentration (t_max) of approximately 12 hours.

- Elimination Half-Life : Approximately 13-15 days, allowing for sustained drug levels in the bloodstream.

- Dose-Response Relationship : Higher doses correlate with increased efficacy and reduced recurrence rates of P. vivax malaria .

The pharmacokinetic parameters are summarized in Table 1.

| Parameter | Value |

|---|---|

| Time to Maximum Concentration (t_max) | ~12 hours |

| Elimination Half-Life (t_1/2) | ~13-15 days |

| Maximum Plasma Concentration (C_max) | Dose-dependent |

Radical Cure of P. vivax

Clinical trials have demonstrated tafenoquine's efficacy in achieving radical cure from P. vivax. A pivotal study indicated that a single dose of 300 mg resulted in a relapse-free efficacy rate of approximately 11%, which was significantly lower than the rates observed with primaquine . The efficacy increases with higher doses; for instance, doses around 450 mg can achieve up to 90% reduction in relapse risk .

Case Studies

A notable case series explored tafenoquine's application in treating relapsing babesiosis caused by Babesia microti. In this context, tafenoquine was administered as an adjunct therapy. The treatment regimen included an initial loading dose of 600 mg followed by maintenance doses ranging from 200 mg to 300 mg weekly. The results indicated successful clearance of the infection in most cases, showcasing tafenoquine's potential beyond its primary indication for malaria .

Comparative Studies

A comparative analysis between tafenoquine and other antimalarial treatments revealed significant differences in efficacy:

- Tafenoquine vs. Primaquine : Tafenoquine showed lower relapse rates compared to primaquine when co-administered with dihydroartemisinin-piperaquine.

- Efficacy Metrics : Kaplan-Meier estimates indicated a relapse-free efficacy rate of 52% for primaquine versus only 11% for tafenoquine when used alone .

Safety Profile

The safety profile of tafenoquine has been evaluated across multiple studies. Adverse events were reported in about 54% of patients during initial trials, with most being mild to moderate in severity. Monitoring for hemolysis is essential due to the risk associated with G6PD deficiency, which can exacerbate hemolytic reactions when treated with tafenoquine .

Eigenschaften

IUPAC Name |

4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHLFPGPEGDCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106635-81-8 (maleate) | |

| Record name | Tafenoquine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90869466 | |

| Record name | Tafenoquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Tafenoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of action of tafenoquine is not well established but studies have reported a longer and more effective action when compared to primaquine. The active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, seems to be redox cycled by _P. falciparum_ which are upregulated in gametocytes and liver stages. Once inside, the oxidated metabolite produces hydrogen peroxide and hydroxyl radicals. It is thought that these radicals produce leads to the parasite death. On the other hand, tafenoquine inhibits heme polymerase in blood stage of parasites which explains the activity against blood stages of parasites. | |

| Record name | Tafenoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

106635-80-7 | |

| Record name | Tafenoquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106635-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tafenoquine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tafenoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tafenoquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAFENOQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262P8GS9L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Tafenoquine, an 8-aminoquinoline antimalarial drug, exerts its activity against Plasmodium species by targeting the parasite's liver stage hypnozoites, effectively preventing relapse in vivax and ovale malaria. While its exact mechanism is not fully elucidated, research suggests it involves the production of oxidative metabolites that are detrimental to the parasite. [] These metabolites are thought to disrupt essential parasite functions, ultimately leading to parasite death. [, ]

ANone: While primarily recognized for its anti-relapse properties against P. vivax and P. ovale, studies demonstrate that tafenoquine also exhibits transmission blocking activity against P. falciparum. [] Low doses of tafenoquine administered to infected individuals were shown to significantly reduce both oocyst and sporozoite positivity rates in mosquitoes feeding on these individuals, ultimately decreasing transmission rates. []

ANone: The molecular formula of tafenoquine succinate, the salt form commonly used in pharmaceutical formulations, is C24H28F3N3O3∙C4H6O4. Its molecular weight is 581.6 g/mol. [, ]

ANone: Various analytical techniques have been utilized for tafenoquine characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), high-performance liquid chromatography (HPLC), and fluorimetry. [] These methods aid in confirming the drug's identity, purity, and stability.

ANone: Yes, computational chemistry studies have been performed on tafenoquine, particularly in the context of pharmacokinetic/pharmacodynamic (PK/PD) modeling. This modeling helps understand the relationship between drug concentration and its effects, allowing researchers to optimize dosing regimens and predict potential drug interactions. []

ANone: While the research papers don't delve into specific SAR studies, it is understood that even minor structural modifications to tafenoquine or related 8-aminoquinolines could significantly influence their pharmacological properties, including their antimalarial activity, potency, and potential for side effects.

ANone: Population pharmacokinetic studies conducted on tafenoquine administered as both capsules and tablets revealed no clinically significant difference in relative bioavailability between the two formulations. [] This suggests that tafenoquine exhibits good stability in both these commonly used oral dosage forms.

ANone: Tafenoquine exhibits a long elimination half-life of approximately 12.7 days. [] The typical values for the first-order absorption rate constant (Ka), clearance (CL/F), and volume of distribution (V/F) were determined to be 0.243 h−1, 0.056 liters/h/kg, and 23.7 liters/kg, respectively. []

ANone: While not explicitly mentioned in the provided research papers, 8-aminoquinolines like tafenoquine are primarily metabolized in the liver and subsequently eliminated through feces. []

ANone: While CYP2D6 is known to play a crucial role in the metabolism of primaquine, studies on tafenoquine have yielded conflicting results. Some research suggests that CYP2D6 activity might influence tafenoquine's effectiveness in preventing P. vivax relapses, while other studies indicate that CYP2D6 status does not significantly affect plasma tafenoquine concentrations or its anti-relapse efficacy. [, ]

ANone: The in vitro activity of tafenoquine has been evaluated using various methods, including the inhibition of schizont maturation assay, which measures the drug's ability to prevent the maturation of Plasmodium falciparum parasites in red blood cells. [, ]

ANone: Tafenoquine demonstrates promising in vitro activity against chloroquine-resistant strains of P. falciparum. Studies have shown that tafenoquine maintains its efficacy even in regions where chloroquine resistance is prevalent, highlighting its potential as a valuable treatment option in such areas. [, ]

ANone: Mice infected with Babesia microti, a parasite causing babesiosis, have been successfully utilized as an animal model to investigate the efficacy and pharmacokinetics of tafenoquine. Studies have shown that a single oral dose of tafenoquine in these mice effectively reduces parasitemia, mimicking its activity against Plasmodium species in humans. []

ANone: Several clinical trials have demonstrated the efficacy and safety of tafenoquine for malaria prophylaxis. Notably, a Phase III trial involving Australian soldiers deployed to East Timor showed that weekly tafenoquine prophylaxis was as effective as mefloquine in preventing malaria. [] Similarly, trials in Ghana, Kenya, and Thailand confirmed the efficacy of different weekly tafenoquine regimens in preventing P. falciparum infection. [, , ]

ANone: Clinical trials have shown that a single dose of tafenoquine (300 mg) is as effective as a 14-day course of primaquine (15 mg daily) in preventing P. vivax relapse. [, ] This finding highlights the potential of tafenoquine to improve patient adherence and simplify treatment regimens for P. vivax malaria.

ANone: While there have been no documented cases of clinical resistance to tafenoquine, the potential for resistance development remains a concern. This concern is particularly relevant given the drug's long half-life, which could allow parasites prolonged exposure to subtherapeutic drug concentrations, potentially favoring the selection of resistant strains. []

ANone: Tafenoquine administration has been associated with generally mild and transient side effects. The most common ones include gastrointestinal disturbances such as nausea, vomiting, and diarrhea. [, ]

ANone: A randomized, double-blind, placebo-controlled study assessed the long-term ophthalmic and renal effects of tafenoquine. The study found no clinically significant differences in night vision or other ophthalmic indices between the tafenoquine and placebo groups after six months of treatment. [] Furthermore, no significant changes in glomerular filtration rate were observed, indicating that tafenoquine did not adversely affect renal function in the study population. []

ANone: Currently, glucose-6-phosphate dehydrogenase (G6PD) deficiency status is the most crucial biomarker used before tafenoquine administration. G6PD deficiency testing is mandatory because the drug can cause hemolysis in individuals with this condition. [, ]

ANone: Tafenoquine concentrations in biological samples like plasma are typically measured using sophisticated analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). [, ] These methods offer the sensitivity and specificity required to quantify tafenoquine levels accurately.

ANone: Primaquine remains the mainstay drug for P. vivax radical cure and is the primary alternative to tafenoquine. [, ] While both drugs belong to the 8-aminoquinoline class and effectively eliminate liver-stage hypnozoites, they differ significantly in their dosing regimens and potential for side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.